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Compound of Interest

Compound Name: 3,6-Dibromo-1H-indazole

Cat. No.: B1360816 Get Quote

A detailed examination of the structure-activity relationships (SAR) of 3,6-dibromo-1H-
indazole analogs reveals their potential as versatile scaffolds in drug discovery, particularly in

oncology. This guide provides a comparative analysis of their biological activity, supported by

experimental data and protocols, to aid researchers in the development of novel therapeutics.

The 1H-indazole core is a well-established pharmacophore known for its ability to mimic the

purine ring of ATP, enabling competitive inhibition at the active sites of various kinases.[1] The

strategic placement of bromine atoms at the 3 and 6 positions of the indazole ring offers

opportunities for diverse chemical modifications through cross-coupling reactions, allowing for

the exploration of structure-activity relationships and the optimization of potency and selectivity.

[1]

Antitumor Activity and Kinase Inhibition
Research has demonstrated that derivatives of the 6-bromo-1H-indazole scaffold exhibit

significant antitumor properties. These compounds have been investigated as inhibitors of

several key kinases implicated in cancer progression, including Polo-like kinase 4 (PLK4) and

Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3]

Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the nature and position of the

substituents introduced onto the indazole core. For instance, in a series of 1H-indazole-3-

amine derivatives, compound 6o displayed a promising inhibitory effect against the K562
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chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[4][5][6][7] Notably, this

compound also showed significant selectivity for cancer cells over normal cells (HEK-293, IC50

= 33.2 µM).[4][5][6][7] The pro-apoptotic activity of compound 6o was linked to the inhibition of

the Bcl2 family and the p53/MDM2 pathway.[4][5]

In another study, the pyridyl analogue 2f of a series of indazole derivatives demonstrated

improved antiproliferative activity against 4T1, HepG2, and MCF-7 cancer cell lines, with IC50

values of 0.23 µM, 0.80 µM, and 0.34 µM, respectively.[8] This compound was found to induce

apoptosis in 4T1 cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.

[8] The study highlighted that a suitable alkyl substituent at the N4 position of the piperazinyl

group was favorable for activity, whereas no substitution or a bulky substituent diminished the

antiproliferative effects.[8]

The following table summarizes the in vitro antiproliferative activity of selected 3,6-disubstituted

indazole analogs.

Compound R3 Substituent R6 Substituent Cell Line IC50 (µM)

6o Amine Varies K562 5.15[4][5][6][7]

6o Amine Varies HEK-293 33.2[4][5][6][7]

2f Varies
Pyridyl with

piperazinyl
4T1 0.23[8]

2f Varies
Pyridyl with

piperazinyl
HepG2 0.80[8]

2f Varies
Pyridyl with

piperazinyl
MCF-7 0.34[8]

Experimental Protocols
General Synthesis of 6-Bromo-3-iodo-1H-indazole
A common starting material for the synthesis of 3,6-disubstituted indazole analogs is 6-bromo-

3-iodo-1H-indazole. The general synthetic procedure is as follows:
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To a solution of 6-bromo-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), potassium

hydroxide (KOH) (2.0 equivalents) is added.[8] A solution of iodine (I2) (1.5 equivalents) in DMF

is then added dropwise to the mixture, which is stirred at room temperature for 3 hours.[8] The

reaction mixture is subsequently poured into an aqueous solution to precipitate the product,

which is then collected.[8]

Alternatively, a mixture of 6-bromo-1H-indazole (1.0 equivalent) and N-iodosuccinimide (NIS)

(1.5 equivalents) in DMF can be stirred at room temperature for 4 hours.[2] The reaction

mixture is then poured into water, and saturated aqueous ammonium chloride is added. The

resulting precipitate is filtered, washed with water, and dried under a vacuum to yield 6-bromo-

3-iodo-1H-indazole.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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